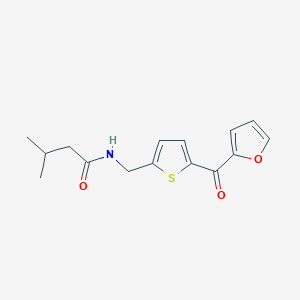
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Furan and thiophene carboxamide derivatives are important classes of heterocyclic organic compounds . The presence of the carboxamide scaffold in the compounds has led to a wide range of biological and medicinal activities .
Synthesis Analysis
These compounds are often prepared from acyl chlorides and heterocyclic amine derivatives . For example, N-(quinolin-6-yl)furan-2-carboxamide was prepared by the coupling of quinoline-6-amine with furan-2-carbonyl chloride in propan-2-ol .Molecular Structure Analysis
The chemical structures of these compounds are confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .Chemical Reactions Analysis
Treatment of the product with excess P2S5 in anhydrous pyridine gave N-(quinolin-6-yl)furan-2-carbothioamide which was oxidized with potassium ferricyanide in an alkaline medium .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound play a vital role in drug absorption, distribution metabolism, and excretion . For example, N-(thiophen-2-ylmethyl)furan-2-carboxamide is a light yellow solid with a yield of 51% and a melting point of 100–102 °C .科学的研究の応用
Cyclometallation Applications
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-3-methylbutanamide is relevant in cyclometallation research. Studies have shown that similar compounds, such as N, N-dimethyl-3-furancarbothioamide, can be cyclometallated with various metals like palladium(II), platinum(II), ruthenium(II), and rhodium(III). These cyclometallations lead to the formation of five-membered metallaheterocycles, providing insights into regioselective metallation processes and potential applications in coordination chemistry (Nonoyama, 1989), (Nonoyama, 1990).
Organic Synthesis and Catalysis
The compound plays a role in organic synthesis and catalysis. Studies involving similar furan and thiophene derivatives have explored their utility in synthesizing novel compounds and intermediates. For instance, furan derivatives have been utilized in the selective dehydration of fructose to hydroxymethylfurfural, an important intermediate in the production of renewable biomass resources (Román‐Leshkov et al., 2006). Similarly, thiophene and furan derivatives have been used for the synthesis of imidate derivatives, demonstrating their role in the development of new synthetic methods (Barcock et al., 1994).
Environmental Chemistry Applications
Compounds like this compound are also relevant in environmental chemistry. Studies on furan and thiophene derivatives have examined their role in atmospheric processes, such as the photo-oxidation reactions of furan derivatives, which are significant for understanding atmospheric chemistry and environmental implications (Alvarez et al., 2009).
Photophysical and Electrochemical Applications
These compounds are studied for their photophysical and electrochemical properties. For example, phenothiazine derivatives with various conjugated linkers, including furan, have been synthesized and used in dye-sensitized solar cells. This research highlights the significance of such compounds in the development of renewable energy technologies (Kim et al., 2011).
Medicinal Chemistry Applications
Although the compound itself may not have been directly studied in medicinal chemistry, related furan and thiophene derivatives have been explored for their potential in drug discovery. These derivatives are key building blocks in medicinal chemistry, used as scaffolds in therapeutic agents or as synthons for non-aromatic structural moieties (Sperry & Wright, 2005).
作用機序
将来の方向性
特性
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-10(2)8-14(17)16-9-11-5-6-13(20-11)15(18)12-4-3-7-19-12/h3-7,10H,8-9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCRHIMFKVPXEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC1=CC=C(S1)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
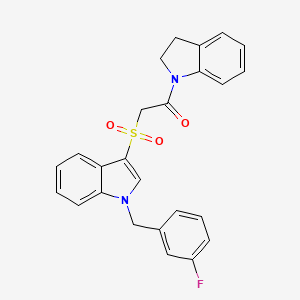
![N-({[3,3'-bithiophene]-5-yl}methyl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide](/img/structure/B2875372.png)
![4,11,13-trimethyl-N-(2-morpholin-4-ylethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2875376.png)
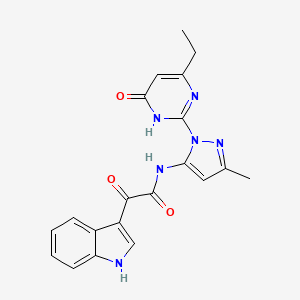
![2-(azetidin-1-yl)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2875378.png)
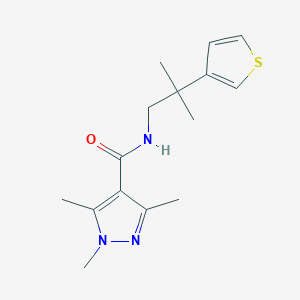
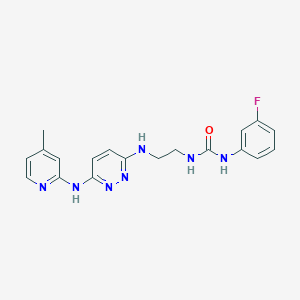
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea](/img/structure/B2875382.png)

![methyl 2'-amino-1-(carbamoylmethyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2875384.png)
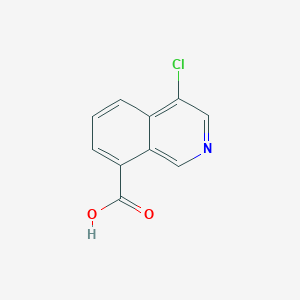
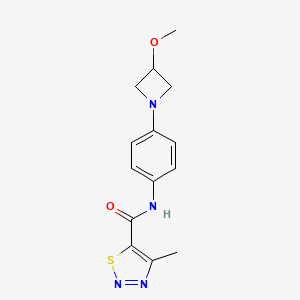
![4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2875393.png)
![2-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-(2-METHYLPHENYL)ACETAMIDE](/img/structure/B2875394.png)
